molecular formula C18H20N2O B12534601 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664363-30-8

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile

Katalognummer: B12534601
CAS-Nummer: 664363-30-8
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: INNYPLBXBJIYNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(2-hydroxyethyl)piperidine with 1-naphthonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyethyl group, followed by nucleophilic substitution with 1-naphthonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the naphthonitrile moiety can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

664363-30-8

Molekularformel

C18H20N2O

Molekulargewicht

280.4 g/mol

IUPAC-Name

4-[4-(2-hydroxyethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C18H20N2O/c19-13-15-5-6-18(17-4-2-1-3-16(15)17)20-10-7-14(8-11-20)9-12-21/h1-6,14,21H,7-12H2

InChI-Schlüssel

INNYPLBXBJIYNM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CCO)C2=CC=C(C3=CC=CC=C32)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.